3-phenyl-1-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
Description
This compound is a thieno[3,2-d]pyrimidine-2,4-dione derivative featuring a 3-phenyl substituent and a 1,2,4-oxadiazole ring linked to a 3,4,5-trimethoxyphenyl group via a methyl bridge. Its structural complexity arises from the fusion of heterocyclic systems (thieno-pyrimidine and oxadiazole) and the presence of methoxy groups, which are known to enhance pharmacokinetic properties such as metabolic stability and membrane permeability .
Properties
IUPAC Name |
3-phenyl-1-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O6S/c1-31-17-11-14(12-18(32-2)20(17)33-3)22-25-19(34-26-22)13-27-16-9-10-35-21(16)23(29)28(24(27)30)15-7-5-4-6-8-15/h4-12H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNGIAHYZAZZPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=CC=C5)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-1-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Attachment of the 3,4,5-trimethoxyphenyl group:
Construction of the thieno[3,2-d]pyrimidine core: This is typically done via a cyclization reaction involving a thiophene derivative and a suitable amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-phenyl-1-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl and trimethoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Anticancer Applications
Research has demonstrated that derivatives of thieno[3,2-d]pyrimidines exhibit significant anticancer activity. For instance:
- Mechanism of Action : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation. They may induce apoptosis in cancer cells through various pathways including the activation of caspases and modulation of Bcl-2 family proteins .
- Case Studies : A study identified a novel anticancer compound through screening a drug library on multicellular spheroids. The results indicated that compounds with thieno[3,2-d]pyrimidine structures could effectively reduce tumor growth in vitro .
Antimicrobial Activity
Thieno[3,2-d]pyrimidines have also been recognized for their antimicrobial properties:
- Broad-Spectrum Efficacy : Research shows that these compounds can exhibit activity against a range of pathogens including bacteria and fungi. The specific interactions at the molecular level often involve disruption of microbial cell membranes or interference with metabolic pathways .
- Experimental Evidence : In laboratory settings, derivatives similar to the compound have shown promise against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions that include cyclization processes and functional group transformations. For example:
- Synthesis Pathway : The synthesis may start from readily available precursors through methods such as Vilsmeier–Haack reactions followed by cyclization under acidic conditions to form the thieno[3,2-d]pyrimidine core .
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The 3,4,5-trimethoxyphenyl group is known to inhibit enzymes like tubulin and heat shock protein 90 (Hsp90), which are crucial for cell division and stress response. This inhibition can lead to the disruption of cellular processes, making the compound effective against cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural and Pharmacological Comparisons
*Calculated based on molecular formula.
Computational and Experimental SAR
- CANDO Platform: The target compound’s proteomic interaction signature () may overlap with known tubulin inhibitors, supporting its hypothesized mechanism.
Key Research Findings
- Synthetic Feasibility : The oxadiazole ring in the target compound can be synthesized via cyclization reactions under reflux conditions, as demonstrated in analogous systems .
- Metabolic Stability: The trimethoxyphenyl and oxadiazole groups may reduce cytochrome P450-mediated degradation compared to non-methoxy or non-heterocyclic analogues .
Biological Activity
The compound 3-phenyl-1-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings and case studies.
Chemical Structure and Properties
The molecular structure of the compound includes a thieno[3,2-d]pyrimidine core with various substituents that may influence its biological activity. The compound's molecular formula is , and it has a molecular weight of approximately 466.51 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C23H22N4O5S |
| Molecular Weight | 466.51 g/mol |
| LogP | 5.1819 |
| Polar Surface Area | 78.452 Ų |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The oxadiazole moiety is known for its role in inhibiting tumor necrosis factor-alpha (TNF-α), which is crucial in inflammatory responses and cancer progression. Additionally, the thieno[3,2-d]pyrimidine structure has been associated with anticancer properties.
Anticancer Activity
Recent studies have demonstrated that derivatives of thieno[3,2-d]pyrimidines exhibit significant anticancer effects against various human cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), Colo205 (colon cancer), A2780 (ovarian cancer).
- Methodology : MTT assay was used to determine cell viability.
- Findings : Compounds similar to the target compound showed IC50 values ranging from 10 to 20 µM against these cell lines, indicating moderate to high efficacy in inhibiting cancer cell proliferation .
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent is linked to its ability to inhibit COX enzymes and reduce the production of pro-inflammatory cytokines. In vitro studies have shown:
- Inhibition of COX Enzymes : The compound demonstrated selective inhibition against COX-II with an IC50 value of approximately 0.52 µM.
- Reduction of Inflammatory Markers : Significant reduction in TNF-α levels was observed in treated macrophages .
Case Studies
Several case studies have highlighted the therapeutic implications of compounds related to the target structure:
- Study on Oxadiazole Derivatives :
- Thieno[3,2-d]pyrimidine Analogs :
Q & A
What are the optimized synthetic routes for this compound, and how can reaction yields be improved?
Basic
The synthesis involves cyclocondensation of N’-benzoyl-5-methyl-2,4-dioxo-3-phenyl-tetrahydrothieno[2,3-d]pyrimidine-6-carbohydrazide in phosphorous oxychloride, followed by hydrolysis of the chlorine intermediate. Alkylation with 5-(chloromethyl)-3-aryl-1,2,4-oxadiazoles in DMF using potassium carbonate as a base yields the target compound. To improve yields, optimize reaction times (e.g., extended reflux for cyclocondensation) and stoichiometric ratios of alkylating agents .
How do substituents on the oxadiazole ring influence antimicrobial activity?
Advanced
Structure-activity relationship (SAR) studies indicate that electron-withdrawing groups (e.g., nitro) on the aryl moiety of the 1,2,4-oxadiazole enhance antimicrobial potency. For example, 3,4,5-trimethoxyphenyl substituents improve solubility and interaction with microbial targets. Systematic substitution at the oxadiazole C-3 position followed by in vitro screening against Gram-positive bacteria can validate these effects .
What spectroscopic methods are critical for structural confirmation?
Basic
Key techniques include:
- ¹H/¹³C NMR : To verify proton environments (e.g., methylene bridges, aromatic protons).
- Mass spectrometry (HRMS) : To confirm molecular ion peaks and fragmentation patterns.
- Elemental analysis : To validate purity and stoichiometry.
Similar compounds in the evidence were characterized using these methods, with spectral data cross-referenced against computed values .
How can discrepancies in biological activity data between studies be resolved?
Advanced
Discrepancies often arise from variations in:
- Assay conditions (e.g., pH, temperature, microbial strain).
- Compound purity : Use HPLC (>95% purity) to eliminate impurities.
- Solubility : Standardize DMSO concentrations in bioassays.
Replicate experiments under controlled conditions and include positive controls (e.g., ciprofloxacin for antimicrobial studies) to ensure reproducibility .
What alkylation strategies are effective for introducing the 1,2,4-oxadiazole methyl group?
Basic
Benzyl chlorides and chloroacetamides are effective alkylating agents. Reaction in DMF with K₂CO₃ at 60–80°C for 6–8 hours achieves >70% yields. For sterically hindered substrates, switch to acetonitrile and increase reaction temperatures .
How does the choice of solvent impact cyclocondensation efficiency?
Advanced
Phosphorous oxychloride acts as both a solvent and dehydrating agent during cyclocondensation. Alternatives like thionyl chloride reduce side reactions but require strict anhydrous conditions. Solvent-free microwave-assisted methods can shorten reaction times but may compromise yield .
What crystallization techniques yield high-purity compounds?
Basic
Recrystallization from ethanol/water (7:3 v/v) or ethyl acetate/hexane mixtures produces white crystalline solids. Slow cooling (1–2°C/min) enhances crystal lattice formation. Purity is confirmed via melting point analysis and TLC .
How can computational modeling guide analog design for enhanced bioactivity?
Advanced
Molecular docking (e.g., AutoDock Vina) predicts interactions with target enzymes (e.g., bacterial DNA gyrase). Focus on modifying the trimethoxyphenyl moiety to improve hydrogen bonding with active sites. MD simulations (100 ns) assess stability of ligand-enzyme complexes .
What are the challenges in scaling up the hydrolysis step?
Advanced
Hydrolysis of the chlorine intermediate requires controlled pH (neutral to mildly acidic) to avoid over-hydrolysis. Use aqueous NaHCO₃ for quenching and extract with dichloromethane. Monitor reaction progress via ¹H NMR to prevent degradation .
How do steric effects influence regioselectivity during alkylation?
Advanced
Bulky substituents on the oxadiazole ring direct alkylation to the less hindered N-1 position of the thienopyrimidine core. Steric maps generated via DFT calculations (e.g., Gaussian 09) can predict regioselectivity trends. Experimental validation with X-ray crystallography is recommended .
Notes
- Data Tables : Refer to Tab. 1 in for crystallographic data and yields of alkylated derivatives.
- Contradictions : and highlight conflicting bioactivity data for analogs; standardization of assays is critical.
- Methodology : Prioritize peer-reviewed synthesis protocols (e.g., ) over commercial sources.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
